Trichloro(2,4,4-trimethylpentyl)silane
Overview
Description
Trichloro(2,4,4-trimethylpentyl)silane is an organosilicon compound with the molecular formula C8H17Cl3Si. It is a colorless to pale yellow liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity with water, producing hydrochloric acid and silanols, which makes it a valuable intermediate in various chemical processes .
Scientific Research Applications
Trichloro(2,4,4-trimethylpentyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of silanes and siloxanes.
Biology: Employed in the modification of biomolecules to introduce silicon-containing functional groups.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of silicone polymers, adhesives, and sealants.
Mechanism of Action
Target of Action
Trichloro(2,4,4-trimethylpentyl)silane is a type of organosilicon compound where the tetravalent silicon atom is linked to one or more chlorine atoms It’s known that organosilicon compounds can interact with a variety of biological targets due to their versatile chemical properties .
Mode of Action
It’s known that organosilicon compounds can undergo various chemical reactions, which may influence their interaction with biological targets .
Biochemical Pathways
Organosilicon compounds can potentially interact with various biochemical pathways due to their versatile chemical properties .
Pharmacokinetics
The physicochemical properties of organosilicon compounds can influence their pharmacokinetic behavior .
Result of Action
This compound is classified as Acute Tox. 3, Skin Corr. 1A, and Eye Dam. 1 according to Regulation (EC) No 1272/2008 (CLP) . This means that it is toxic if swallowed, causes severe skin burns and eye damage . The most important adverse physicochemical, human health, and environmental effects of this compound include skin corrosion, which produces an irreversible damage to the skin, namely, visible necrosis through the epidermis and into the dermis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts violently with water and is corrosive to the respiratory tract . It’s also recommended to avoid breathing its dust/fume/gas/mist/vapours/spray .
Biochemical Analysis
Biochemical Properties
Trichloro(2,4,4-trimethylpentyl)silane plays a significant role in biochemical reactions due to its reactivity with water and other nucleophiles. It interacts with enzymes, proteins, and other biomolecules through hydrolysis, leading to the formation of silanols and hydrochloric acid. These interactions can result in the modification of enzyme activity and protein structure, potentially affecting various biochemical pathways .
Cellular Effects
This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress and inflammation, leading to changes in cellular homeostasis. Additionally, it may disrupt membrane integrity and interfere with cellular communication, ultimately impacting cell viability and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis to form silanols and hydrochloric acid. These products can interact with biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s reactivity with nucleophiles also contributes to its ability to modify protein structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to react violently with water, leading to rapid hydrolysis and the formation of silanols and hydrochloric acid. Long-term exposure to the compound can result in persistent changes in cellular function, including oxidative stress, inflammation, and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and inflammation, while higher doses can lead to severe toxicity, including tissue damage and organ dysfunction. Threshold effects have been observed, with toxic and adverse effects becoming more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to form silanols and hydrochloric acid. These products can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles also plays a role in its metabolic processing and the subsequent effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, potentially affecting its localization and activity. Additionally, its reactivity with nucleophiles can influence its distribution and interactions within the cellular milieu .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s interactions with biomolecules within these compartments can lead to changes in cellular function and homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(2,4,4-trimethylpentyl)silane is typically synthesized through the reaction of 2,4,4-trimethylpentyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction can be represented as follows:
C8H17Cl+SiCl4→C8H17SiCl3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the reactants and products. The product is then purified through distillation to achieve the desired purity levels .
Types of Reactions:
Hydrolysis: this compound reacts violently with water, leading to the formation of hydrochloric acid and silanols.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.
Common Reagents and Conditions:
Water: Hydrolysis reaction producing hydrochloric acid and silanols.
Alcohols: Substitution reaction forming alkoxysilanes.
Amines: Substitution reaction forming aminosilanes.
Major Products Formed:
Hydrolysis: Produces hydrochloric acid and silanols.
Substitution with Alcohols: Produces alkoxysilanes.
Substitution with Amines: Produces aminosilanes
Comparison with Similar Compounds
Trimethylchlorosilane: Similar in reactivity but has three methyl groups instead of the 2,4,4-trimethylpentyl group.
Triethylchlorosilane: Contains ethyl groups and exhibits similar chemical behavior.
Trichlorosilane: Lacks the bulky organic group and is more reactive due to the absence of steric hindrance.
Uniqueness: Trichloro(2,4,4-trimethylpentyl)silane is unique due to the presence of the bulky 2,4,4-trimethylpentyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
IUPAC Name |
trichloro(2,4,4-trimethylpentyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl3Si/c1-7(5-8(2,3)4)6-12(9,10)11/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPLIPFTDXHUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044861 | |
Record name | Trichloro(2,4,4-trimethylpentyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18379-25-4 | |
Record name | Trichloro(2,4,4-trimethylpentyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18379-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloro(2,4,4-trimethylpentyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018379254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro(2,4,4-trimethylpentyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloro(2,4,4-trimethylpentyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(2,4,4-trimethylpentyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLORO(2,4,4-TRIMETHYLPENTYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267H51P23W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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